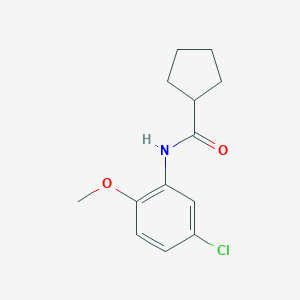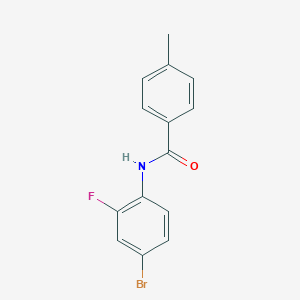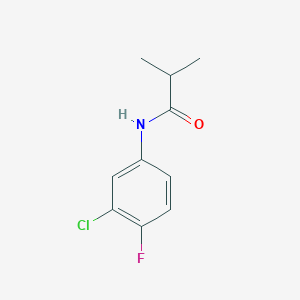
N-(3-chloro-4-fluorophenyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-2-methylpropanamide, also known as CFMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CFMPA belongs to the class of amide compounds and is known for its unique chemical properties that make it an ideal candidate for various research studies.
Mecanismo De Acción
N-(3-chloro-4-fluorophenyl)-2-methylpropanamide acts as a selective antagonist of mGluR5 by binding to the allosteric site of the receptor. This binding prevents the activation of the receptor by glutamate, which is the primary neurotransmitter that binds to mGluR5. By blocking the activation of mGluR5, N-(3-chloro-4-fluorophenyl)-2-methylpropanamide reduces the excitatory signaling in the brain, which can lead to the alleviation of symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-methylpropanamide's selective antagonism of mGluR5 has been shown to have various biochemical and physiological effects. In preclinical studies, N-(3-chloro-4-fluorophenyl)-2-methylpropanamide has been shown to reduce the release of dopamine and glutamate in the brain, which are two neurotransmitters that are implicated in several neurological disorders. N-(3-chloro-4-fluorophenyl)-2-methylpropanamide has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-(3-chloro-4-fluorophenyl)-2-methylpropanamide in lab experiments is its selectivity for mGluR5. This selectivity allows researchers to study the specific effects of blocking this receptor without affecting other receptors in the brain. However, one of the limitations of using N-(3-chloro-4-fluorophenyl)-2-methylpropanamide is its low solubility in water, which can make it challenging to administer in some experimental settings.
Direcciones Futuras
N-(3-chloro-4-fluorophenyl)-2-methylpropanamide's potential therapeutic applications have generated significant interest in the scientific community, and several future directions for research have been proposed. One of the most promising future directions is the development of new therapeutic agents based on N-(3-chloro-4-fluorophenyl)-2-methylpropanamide's chemical structure. By modifying the chemical structure of N-(3-chloro-4-fluorophenyl)-2-methylpropanamide, researchers can potentially develop new compounds with improved selectivity and efficacy for mGluR5. Another future direction is the investigation of N-(3-chloro-4-fluorophenyl)-2-methylpropanamide's effects on other neurological disorders such as depression and anxiety disorders.
Conclusion:
In conclusion, N-(3-chloro-4-fluorophenyl)-2-methylpropanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. N-(3-chloro-4-fluorophenyl)-2-methylpropanamide's ability to selectively block mGluR5 has shown promising results in preclinical studies, making it a potential candidate for the development of new therapeutic agents for various neurological disorders. Further research is needed to explore N-(3-chloro-4-fluorophenyl)-2-methylpropanamide's potential in the development of new therapeutic agents and its effects on other neurological disorders.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-fluorophenyl)-2-methylpropanamide is a complex process that involves multiple steps. One of the most commonly used methods for synthesizing N-(3-chloro-4-fluorophenyl)-2-methylpropanamide is the reaction of 3-chloro-4-fluoroaniline with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and distillation.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-2-methylpropanamide has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. One of the most significant research applications of N-(3-chloro-4-fluorophenyl)-2-methylpropanamide is its use as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor has been implicated in several neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. N-(3-chloro-4-fluorophenyl)-2-methylpropanamide's ability to selectively block mGluR5 has shown promising results in preclinical studies, making it a potential candidate for the development of new therapeutic agents for these disorders.
Propiedades
Fórmula molecular |
C10H11ClFNO |
|---|---|
Peso molecular |
215.65 g/mol |
Nombre IUPAC |
N-(3-chloro-4-fluorophenyl)-2-methylpropanamide |
InChI |
InChI=1S/C10H11ClFNO/c1-6(2)10(14)13-7-3-4-9(12)8(11)5-7/h3-6H,1-2H3,(H,13,14) |
Clave InChI |
JDIPYEUUBFBRJY-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)F)Cl |
SMILES canónico |
CC(C)C(=O)NC1=CC(=C(C=C1)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



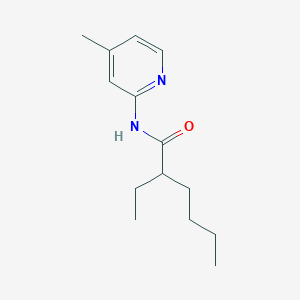
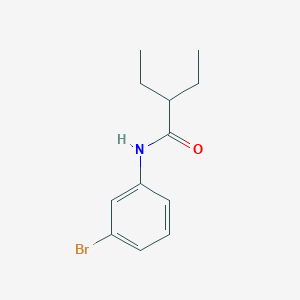
![2-(4-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B291605.png)
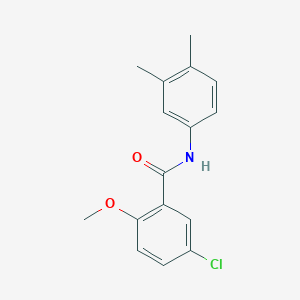
![N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B291608.png)


